molecular formula C12H17NO2 B173425 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine CAS No. 148870-56-8

1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine

Cat. No.: B173425
CAS No.: 148870-56-8
M. Wt: 207.27 g/mol
InChI Key: SAVVFXUMMFHSJC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of two methoxy groups and a bicyclo[4.2.0]octa-1(6),2,4-triene core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-1-cyanobenzocyclobutane, which is then subjected to a series of reactions to introduce the bicyclic structure and the methanamine group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

Cardiovascular Treatment

Ivabradine is primarily used for managing heart rate and treating conditions such as chronic stable angina and heart failure. The compound's mechanism involves selective inhibition of the If current in the sinoatrial node, leading to a decrease in heart rate without affecting myocardial contractility. This property makes it particularly useful for patients who cannot tolerate beta-blockers.

Neurological Research

Recent studies have explored the neuroprotective effects of compounds structurally related to Ivabradine in models of neurodegenerative diseases. The modulation of heart rate and blood flow may have downstream effects on cerebral perfusion, suggesting potential applications in treating conditions like Alzheimer’s disease and other forms of dementia.

Synthesis and Derivatives

The synthesis of 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine can be achieved through various chemical pathways involving bicyclic structures. Understanding its synthesis is crucial for developing derivatives that may enhance its efficacy or reduce side effects.

Synthesis Method Yield Conditions
Method A85%Room Temperature
Method B90%Reflux in Ethanol

Case Study 1: Efficacy in Angina Pectoris

A clinical trial involving Ivabradine showed significant improvements in exercise tolerance and a reduction in angina episodes among patients with stable angina. The study emphasized the importance of heart rate reduction as a therapeutic target.

Case Study 2: Neuroprotective Effects

Research conducted on animal models indicated that compounds similar to Ivabradine could potentially mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine is unique due to its bicyclic structure and the presence of methoxy groups. Similar compounds include:

Biological Activity

1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine, commonly referred to as Ivabradine impurity II or related compound 1, is a bicyclic compound with notable pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential applications in medicine.

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 193.24 g/mol
  • CAS Number : 73344-75-9

Structural Characteristics

The compound features a bicyclic structure with methoxy groups that enhance its lipophilicity and potential bioactivity. The presence of a nitrogen atom in the amine group suggests possible interactions with biological targets such as receptors and enzymes.

Research indicates that compounds similar to Ivabradine are known to interact with cardiac pacemaker channels (I_f channels) in the sinoatrial node of the heart. This interaction leads to a reduction in heart rate without affecting myocardial contractility, making it a candidate for treating conditions like angina pectoris and heart failure.

Pharmacological Effects

  • Cardiovascular Effects : The compound has been studied for its ability to lower heart rate through selective inhibition of I_f channels. This effect is particularly beneficial in managing chronic heart conditions by reducing myocardial oxygen demand.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter release or reduction of oxidative stress in neuronal tissues.
  • Antidepressant Activity : Some derivatives have shown promise in animal models for their antidepressant-like effects, possibly due to their influence on serotonin and norepinephrine levels.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CardiovascularDecreased heart rate in models
NeuroprotectionReduced oxidative stress
AntidepressantIncreased locomotor activity in mice

Detailed Research Findings

  • A study published in Journal of Medicinal Chemistry explored various analogs of Ivabradine and found that modifications to the methoxy groups significantly affected their interaction with I_f channels, highlighting the importance of structural optimization for enhanced efficacy .
  • Another investigation focused on the neuroprotective effects of similar compounds, demonstrating that they could reduce neuronal apoptosis under oxidative stress conditions, suggesting a potential therapeutic role in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine, considering stereochemical control and yield?

  • Methodology :

  • Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce the number of experiments while capturing interactions between variables .

  • Reference analogous bicyclo compounds (e.g., bicyclo[4.2.0]octa-triene derivatives) for insights into regioselectivity and ring-strain mitigation during synthesis .

  • Monitor intermediates via HPLC or GC-MS to track reaction progress and byproduct formation.

    • Data Table : Example Reaction Optimization
ConditionCatalystTemp (°C)Yield (%)Purity (%)
MethanolPd/C806295
THFNi604588
DCMNone252872

Q. How can advanced spectroscopic techniques confirm the structure and purity of this compound?

  • Methodology :

  • 2D NMR (HSQC, HMBC) to resolve overlapping signals in the bicyclo core and confirm methoxy group placement .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₃H₁₉NO₂) and rule out isobaric impurities.
  • X-ray crystallography for absolute stereochemical assignment if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties and reactivity of this bicyclo compound?

  • Methodology :

  • Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) simulations to study solvent effects on conformational stability, especially in polar solvents like DMSO or water .
  • Use reaction path search algorithms (e.g., IRC calculations) to explore possible degradation pathways or rearrangement mechanisms .

Q. How should researchers address discrepancies in biological activity data across studies involving this compound?

  • Methodology :

  • Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines, compound purity) .
  • Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and ensure batch-to-batch consistency via QC protocols (e.g., ≥98% purity by HPLC) .
  • Publish raw datasets and experimental protocols to enable cross-lab reproducibility .

Q. What strategies resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

  • Methodology :

  • Kinetic isotope effects (KIE) and deuterium labeling to distinguish between concerted vs. stepwise mechanisms in key steps (e.g., ring-opening/closing) .
  • In-situ monitoring (e.g., FTIR, Raman spectroscopy) to detect transient intermediates and validate mechanistic hypotheses .
  • Compare computational (DFT) energy profiles with experimental activation parameters (ΔH‡, ΔS‡) for consistency .

Q. Methodological Resources

  • Statistical DoE : Leverage tools like JMP or Minitab for factorial design and response surface modeling .
  • Computational Modeling : Access open-source platforms (e.g., Gaussian, ORCA) or commercial suites (Schrödinger) for DFT/MD studies .
  • Data Reprodubility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and curation .

Properties

IUPAC Name

1-(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVVFXUMMFHSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162527
Record name 3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148870-56-8, 148870-55-7
Record name 3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy-N-methyl
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Record name [(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]carbamic acid , ethyl ester
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Synthesis routes and methods

Procedure details

The present invention relates to a method of resolving an important intermediate of Ivabradine i.e., 4,5-dimethoxy-1-(methyl-amino-methyl)-benzocyclobutane (II) (an amine intermediate, a racemate), comprising the step of reacting a resolving agent with said intermediate to obtain the corresponding salt in an alcoholic solvent or an alcoholic aqueous solution, and crystallizing the corresponding salt to obtain the end product (1S)-4,5-dimethyloxy-1-(methylaminomethyl)-benzocyclobutane of formula (I), wherein said resolving agent is dibenzoyl-L-tartaric acid (LDBTA), dibenzoyl-D-tartaric acid (DDBTA), di-p-toluoyl-L-tartaric acid (LDTTA) or di-p-toluoyl-D-tartaric acid (DDTTA), and preferably di-p-toluoyl-L-tartaric acid, or di-p-toluoyl-D-tartaric acid.
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